molecular formula C8H3Cl2NO B067715 2-chloro-4-cyano-benzoyl Chloride CAS No. 181074-22-6

2-chloro-4-cyano-benzoyl Chloride

Cat. No. B067715
CAS RN: 181074-22-6
M. Wt: 200.02 g/mol
InChI Key: DOPKWYOKCOMXLV-UHFFFAOYSA-N
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Description

2-chloro-4-cyano-benzoyl Chloride is a chemical compound with the linear formula NCC6H4COCl . It has a molecular weight of 165.58 .


Synthesis Analysis

The synthesis of 2-chloro-4-cyano-benzoyl Chloride can be achieved through various methods. One such method involves the chlorination of benzoyl chloride at controlled temperatures in the presence of a ferric halide-iodine cocatalyst system . Another method involves the use of cyanoacetohydrazides as precursors in reactions leading to the construction of heterocycles .


Molecular Structure Analysis

The molecular structure of 2-chloro-4-cyano-benzoyl Chloride consists of a benzene ring with a cyano group (-CN) and a benzoyl chloride group (-COCl) attached to it .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-chloro-4-cyano-benzoyl Chloride include a density of 1.3±0.1 g/cm3, a boiling point of 289.5±23.0 °C at 760 mmHg, and a flash point of 128.9±22.6 °C .

Scientific Research Applications

Organocatalytic Tandem Three Component Reactions

2-Chloro-4-cyanobenzoyl chloride is used as a reactant for organocatalytic tandem three component reactions of aldehyde, alkyl vinyl ketone, and amide . This process is significant in the field of organic chemistry, particularly in the synthesis of complex molecules.

Synthesis of Selective Angiotensin II AT2 Receptor Agonists

This compound is employed as a reactant for the synthesis of selective angiotensin II AT2 receptor agonists . These agonists are important in the field of medicinal chemistry for their potential therapeutic applications in cardiovascular diseases.

Synthesis of Allosteric Glucokinase Activators

2-Chloro-4-cyanobenzoyl chloride is also used in the synthesis of allosteric glucokinase activators . These activators are being studied for their potential use in the treatment of type 2 diabetes.

Synthesis of Hydantoin Derivatives with Antiproliferative Activity

This compound is used in the synthesis of hydantoin derivatives that exhibit antiproliferative activity . These derivatives could potentially be used in the development of anticancer drugs.

Synthesis of Thiohydantoins

2-Chloro-4-cyanobenzoyl chloride is used in the synthesis of thiohydantoins . Thiohydantoins are a class of compounds that have been studied for their potential medicinal properties, including antimicrobial and anticonvulsant activities.

Synthesis of P2X7 Receptor Antagonists

This compound is also employed in the synthesis of P2X7 receptor antagonists . These antagonists are being researched for their potential therapeutic applications in a variety of diseases, including neurodegenerative disorders and inflammation.

Mechanism of Action

Target of Action

2-Chloro-4-cyanobenzoyl chloride, also known as 4-Cyanobenzoyl chloride, is a versatile reagent used in organic synthesis. Its primary targets are nucleophilic sites in organic molecules, such as the nitrogen atom in amines or the oxygen atom in alcohols .

Mode of Action

The compound acts as an acylating agent, transferring its acyl group (2-chloro-4-cyanobenzoyl) to the nucleophilic target. This reaction is facilitated by the chloride leaving group, which departs with the pair of electrons that originally bonded it to the carbon atom . The result is a new carbon-nitrogen or carbon-oxygen bond, depending on the nucleophile .

Biochemical Pathways

For instance, it could be used to introduce the 2-chloro-4-cyanobenzoyl group into bioactive molecules, potentially altering their properties and activities .

Pharmacokinetics

Its metabolic stability and elimination routes would depend on the specific biological system .

Result of Action

The acylation of nucleophiles by 2-chloro-4-cyanobenzoyl chloride results in the formation of 2-chloro-4-cyanobenzoyl derivatives. These derivatives may exhibit different physical, chemical, and biological properties compared to the original nucleophiles .

Action Environment

The action of 2-chloro-4-cyanobenzoyl chloride can be influenced by various environmental factors. For instance, the presence of base can facilitate the reaction by deprotonating the nucleophile, making it more reactive. The reaction rate can also be affected by temperature and solvent .

Future Directions

The future directions for 2-chloro-4-cyano-benzoyl Chloride could involve its use in the synthesis of new compounds. For instance, cyanoacetohydrazides have been used as precursors in reactions leading to the construction of heterocycles . Additionally, benzene derivatives are being explored for new drug development .

properties

IUPAC Name

2-chloro-4-cyanobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl2NO/c9-7-3-5(4-11)1-2-6(7)8(10)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOPKWYOKCOMXLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70431049
Record name 2-chloro-4-cyano-benzoyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70431049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-4-cyano-benzoyl Chloride

CAS RN

181074-22-6
Record name 2-chloro-4-cyano-benzoyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70431049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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